molecular formula C11H11NO B3406448 N-(but-3-yn-1-yl)benzamide CAS No. 323581-08-4

N-(but-3-yn-1-yl)benzamide

Cat. No.: B3406448
CAS No.: 323581-08-4
M. Wt: 173.21 g/mol
InChI Key: FIPALZYJBUSCCI-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a but-3-yn-1-yl substituent attached to the nitrogen atom

Mechanism of Action

Target of Action

N-(but-3-yn-1-yl)benzamide, also known as Benzamide, N-3-butynyl- (9CI), primarily targets the serotonergic system . This system plays a crucial role in regulating mood, social behavior, appetite, digestion, sleep, memory, and sexual desire. The compound’s interaction with this system suggests its potential use in treating disorders related to these functions.

Mode of Action

The compound interacts with its targets by modulating the serotonergic system, specifically the 5-HT1A and 5-HT3 receptors . The modulation of these receptors is associated with antidepressant-like effects .

Biochemical Pathways

The compound affects the biochemical pathways related to the serotonergic system . It is involved in the modulation of serotonin, a key neurotransmitter in this system. The compound’s effect on this system can lead to changes in various physiological functions, from mood regulation to gastrointestinal motility.

Pharmacokinetics

It is known that the compound exhibits a low potential for inducing acute toxicity in adult female swiss mice .

Result of Action

The primary result of this compound’s action is an antidepressant-like effect . This effect is observed in both the forced swimming test (FST) and tail suspension test (TST), common behavioral tests used to evaluate antidepressant-like activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the presence of other substances that interact with the serotonergic system . .

Biochemical Analysis

Biochemical Properties

For instance, some benzamides have shown potential antidepressant effects, suggesting interactions with the serotonergic and noradrenergic systems .

Cellular Effects

N-(but-3-yn-1-yl)benzamide may influence various types of cells and cellular processes. For example, certain benzamides have shown potential antidepressant-like effects in mice, suggesting that they may influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s suggested that benzamides may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It’s plausible that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound may vary with different dosages in animal models. For instance, certain benzamides have shown antidepressant-like effects in mice at specific dosages .

Metabolic Pathways

Benzamides may interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It’s plausible that the compound may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It’s plausible that the compound may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(but-3-yn-1-yl)benzamide typically involves the condensation of benzoic acid with but-3-yn-1-amine. This reaction can be catalyzed by various agents, such as Lewis acids or solid acid catalysts. One efficient method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of catalysts and solvents is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(but-3-yn-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The triple bond in the but-3-yn-1-yl group can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bond can also be reduced to form alkenes or alkanes.

    Substitution: The benzamide core can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly used.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitrobenzamides or halobenzamides.

Scientific Research Applications

N-(but-3-yn-1-yl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Uniqueness: N-(but-3-yn-1-yl)benzamide is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of novel therapeutic agents and materials with specialized functions.

Properties

IUPAC Name

N-but-3-ynylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h1,4-8H,3,9H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPALZYJBUSCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCNC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443954
Record name N-(But-3-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

323581-08-4
Record name N-(But-3-yn-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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